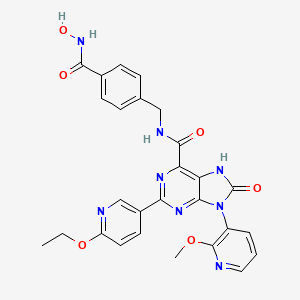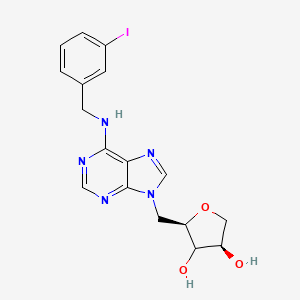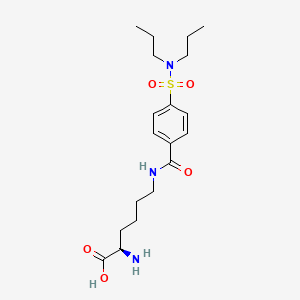
Tpeg-P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tpeg-P is a compound known for its enzyme-activated intramolecular hydrogen bond (IMHB) enhanced properties. It is primarily used as a probe for detecting alkaline phosphatase (ALP) in cells and mouse models of drug-induced liver injury (DILI) .
Métodos De Preparación
The synthesis of Tpeg-P involves the ethoxylation of trimethylolpropane. This process typically uses a catalyst and occurs under controlled temperature and pressure conditions. Industrial production methods often involve the use of high-purity raw materials to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Tpeg-P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tpeg-P has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical reactions to study the behavior of different compounds.
Biology: this compound is employed in biological assays to detect the presence of alkaline phosphatase in cells.
Medicine: The compound is used in medical research to study drug-induced liver injury and other related conditions.
Mecanismo De Acción
Tpeg-P exerts its effects through an enzyme-activated intramolecular hydrogen bond (IMHB) mechanism. This mechanism enhances the probe’s sensitivity and specificity for detecting alkaline phosphatase. The molecular targets involved include the active sites of the enzyme, where the probe binds and undergoes a conformational change, leading to a detectable signal .
Comparación Con Compuestos Similares
Tpeg-P is unique compared to other similar compounds due to its enhanced intramolecular hydrogen bond properties. Similar compounds include:
Polycarboxylate ether (PCE): Used in concrete admixtures, PCEs have varying carboxyl densities and molecular architectures.
Isopentenol polyoxyethylene ether (TPEG): Known for its high reactivity and adaptability in various applications.
This compound stands out due to its specific application in detecting alkaline phosphatase and its enhanced sensitivity and specificity .
Propiedades
Fórmula molecular |
C35H34N5O7P |
|---|---|
Peso molecular |
667.6 g/mol |
Nombre IUPAC |
[2-[9-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-2-[4-(N-phenylanilino)phenyl]purin-6-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C35H34N5O7P/c41-20-22-46-24-23-45-21-19-39-25-36-33-32(30-13-7-8-14-31(30)47-48(42,43)44)37-34(38-35(33)39)26-15-17-29(18-16-26)40(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,25,41H,19-24H2,(H2,42,43,44) |
Clave InChI |
QTBCEFPNEXSDPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=C5C(=N4)N(C=N5)CCOCCOCCO)C6=CC=CC=C6OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)












